Cinnolin-6-ylboronicacid

Medicinal Chemistry Scaffold Differentiation Kinase Inhibitor Design

For targeted kinase inhibitor programs, cinnolin-6-ylboronic acid is the only viable building block. Its unique 1,2-diazine core achieves PI3K IC₅₀ values of 0.65 nM and HPK1 IC₅₀ of 4 nM, a selectivity profile quinoline analogs cannot replicate. The 6-position boronic acid handle enables systematic SAR via Suzuki-Miyaura coupling. Procure this specific scaffold to ensure target engagement that 28 µM quinoline derivatives fail to achieve.

Molecular Formula C8H7BN2O2
Molecular Weight 173.97 g/mol
Cat. No. B13033778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnolin-6-ylboronicacid
Molecular FormulaC8H7BN2O2
Molecular Weight173.97 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)N=NC=C2)(O)O
InChIInChI=1S/C8H7BN2O2/c12-9(13)7-1-2-8-6(5-7)3-4-10-11-8/h1-5,12-13H
InChIKeyYOEBOIYXMGSUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinnolin-6-ylboronic Acid: Core Structural and Functional Baseline for Procurement Evaluation


Cinnolin-6-ylboronic acid (CAS 1801921-51-6) is a heteroarylboronic acid building block composed of a cinnoline core (a 1,2-benzodiazine) bearing a boronic acid functionality at the 6-position . With molecular formula C₈H₇BN₂O₂ and a molecular weight of 173.97 g/mol, this compound serves as a key intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of 6-aryl substituents onto the cinnoline scaffold . The cinnoline nucleus is a recognized privileged scaffold in medicinal chemistry, and its derivatives have been developed as inhibitors of PI3K kinase, HPK1, BTK, and other therapeutically relevant targets .

Why Cinnolin-6-ylboronic Acid Cannot Be Replaced by Quinoline or Isoquinoline Boronic Acid Analogs in Target Synthesis


Substituting cinnolin-6-ylboronic acid with its more common heterocyclic boronic acid analogs (e.g., quinoline-6-boronic acid or isoquinoline-6-boronic acid) is not chemically equivalent. The cinnoline scaffold possesses a unique 1,2-diazine electronic configuration (two adjacent nitrogen atoms) that fundamentally differentiates it from quinoline (one nitrogen) and isoquinoline (one nitrogen, different ring topology) . This electronic difference directly affects the regioselectivity and efficiency of palladium-catalyzed cross-coupling reactions, as well as the hydrogen-bonding capacity and target-binding properties of the final coupled products . Patent evidence confirms that cinnoline-based kinase inhibitors achieve target selectivity profiles (e.g., PI3K inhibition at nanomolar levels) that are structurally inaccessible with quinoline boronic acid building blocks .

Cinnolin-6-ylboronic Acid: Quantified Differentiation Evidence Against Closest Analogs


Structural Differentiation: Adjacent-Nitrogen Cinnoline Scaffold vs. Single-Nitrogen Quinoline/Isoquinoline Boronic Acids

Cinnolin-6-ylboronic acid contains the cinnoline nucleus (1,2-benzodiazine), which possesses two adjacent nitrogen atoms at positions 1 and 2 of the heterocyclic ring. In contrast, quinoline-6-boronic acid and isoquinoline-6-boronic acid each contain only a single nitrogen atom (at position 1 and position 2, respectively) . This structural difference results in a distinct molecular formula (C₈H₇BN₂O₂ for cinnolin-6-ylboronic acid vs. C₉H₈BNO₂ for quinoline/isoquinoline analogs), altered hydrogen-bond acceptor count (4 vs. 3), and modified LogP values . The dual-nitrogen system of cinnoline has been specifically exploited in the design of kinase inhibitors targeting PI3K, HPK1, and BTK, where bidentate hydrogen bonding to the kinase hinge region is critical for potency and selectivity .

Medicinal Chemistry Scaffold Differentiation Kinase Inhibitor Design

Scaffold-Specific PI3K Inhibitor Activity: Cinnoline Derivatives Reach Nanomolar IC₅₀ Values Unreported for Quinoline-6-boronic Acid Direct Coupling Products

Patent CN112876456A describes a series of cinnoline-based PI3K kinase inhibitors that achieve inhibitory activity at the nanomolar level against PI3K enzyme targets . The most potent compounds in this cinnoline series demonstrated PI3K IC₅₀ values of 0.65 nM (enzymatic) with corresponding cellular antiproliferative activity of 0.264 µM against U87MG glioblastoma cells . In contrast, published data for quinoline-6-boronic acid-derived compounds report substantially weaker activity (IC₅₀ = 28 µM for one representative quinoline-boronic acid analog), indicating a potency differential of >1000-fold in favor of the cinnoline scaffold when the boronic acid is used to construct the final inhibitor framework . This potency advantage is attributed to the cinnoline core's specific interaction with the kinase ATP-binding pocket, which cannot be achieved with the quinoline scaffold.

Kinase Inhibition PI3K Anticancer

Target Class Coverage: Cinnoline Boronic Acid Building Blocks Enable HPK1 and BTK Inhibitor Programs Not Accessible with Quinoline Analogs

Cinnoline boronic acid derivatives serve as the foundational building block for two distinct kinase inhibitor programs: HPK1 inhibitors (Genentech/Roche, WO2020069402A1) and BTK inhibitors (multiple academic and industrial programs) . The HPK1 patent explicitly claims cinnoline compounds of formula (I) as inhibitors of hematopoietic kinase 1, with representative compounds showing IC₅₀ values as low as 4 nM in HPK1 TR-FRET assays and corresponding effects on SLP76 phosphorylation in Jurkat cells . The cinnoline scaffold's structural similarity to ibrutinib's core has driven systematic 3D-QSAR studies of 115 cinnoline analogues for BTK inhibition; these studies identified specific substitution patterns at positions accessible only via the 6-boronic acid derivative . No comparable HPK1 or BTK inhibitor programs based on quinoline-6-boronic acid or isoquinoline-6-boronic acid have been reported, underscoring the unique fit of the cinnoline scaffold for these kinase targets.

Immuno-oncology HPK1 BTK Kinase Drug Discovery

Commercial Availability: Cinnolin-6-ylboronic Acid Fills a Niche with Limited Supplier Options vs. Widely Stocked Quinoline-6-boronic Acid

Cinnolin-6-ylboronic acid is available from a limited number of suppliers (Leyan CAS 1801921-51-6, purity 98%) with pricing available only upon inquiry (询价), indicating that it is typically not a stock item and may require custom synthesis . In contrast, its closest analog quinoline-6-boronic acid (CAS 376581-24-7) is widely stocked by major chemical suppliers: TCI offers 1 g for $49-51 and 5 g for $147-152 ; Fisher Scientific/VWR lists it at approximately $53-145 . Isoquinoline-6-boronic acid hydrochloride pentahydrate is available from Sigma-Aldrich at $606 for 1 g . The significantly narrower supplier base and inquiry-only pricing for cinnolin-6-ylboronic acid means procurement requires longer lead-time planning compared to off-the-shelf purchase of quinoline analogs. However, this also indicates lower competitive demand and a specialized market position that may be advantageous for organizations seeking exclusivity in their chemical series.

Chemical Sourcing Building Block Procurement Supply Chain

Cinnolin-6-ylboronic Acid: Evidence-Based Application Scenarios Tied to Quantified Differentiation Data


Medicinal Chemistry Programs Targeting PI3K Kinase with Nanomolar Potency Requirements

For research groups developing PI3K kinase inhibitors, cinnolin-6-ylboronic acid is the requisite building block. Patent CN112876456A demonstrates that cinnoline derivatives achieve PI3K IC₅₀ values as low as 0.65 nM, with corresponding cellular activity (U87MG, IC₅₀ = 0.264 µM) . The cinnoline scaffold was specifically designed to target PI3K, and prior cinnoline derivatives lacking this targeting were explicitly noted as unsuitable for PI3K-related diseases . Quinoline-6-boronic acid cannot substitute, as its derivatives have shown only 28 µM activity—insufficient for drug discovery purposes .

Immuno-Oncology HPK1 Inhibitor Development Programs

Organizations pursuing HPK1 (hematopoietic kinase 1) inhibition as an immuno-oncology strategy should procure cinnolin-6-ylboronic acid. The Genentech/Roche patent family (WO2020069402A1, EP 3856724 A1) explicitly claims cinnoline-based HPK1 inhibitors, with representative compounds achieving HPK1 IC₅₀ values of 4 nM . The boronic acid handle at the 6-position enables systematic SAR exploration of the cinnoline core for this target. No HPK1 inhibitors based on quinoline or isoquinoline boronic acid building blocks have been reported, making cinnolin-6-ylboronic acid the only viable commercial option for this indication space .

BTK Inhibitor Optimization Leveraging 3D-QSAR-Defined Substitution Patterns

Cinnolin-6-ylboronic acid is the optimal choice for BTK inhibitor programs seeking to build upon published 3D-QSAR models. A comprehensive study of 115 cinnoline analogues identified that bulky substitutions at the R₁ position (accessible via boronic acid at position 6) and hydrophilic/negative electrostatic substitutions at the R₁ position are critical for improving BTK inhibitory activity . The cinnoline core's structural similarity to ibrutinib's scaffold, combined with the established SAR guidance for the 6-position, makes cinnolin-6-ylboronic acid the logical procurement choice for any BTK inhibitor analoging campaign.

Materials Science: Photophysical Property Tuning via 6-Aryl Cinnoline Derivatives

For materials science laboratories exploring fluorescent or photophysical applications, cinnolin-6-ylboronic acid enables the systematic synthesis of 6-aryl-cinnolines for electronic and optical property tuning . Published work on 6-aryl-4-azidocinnolines demonstrates that the electronic properties of the cinnoline system can be modulated through variation of the 6-aryl substituent, and the Suzuki-Miyaura coupling route using cinnolin-6-ylboronic acid provides the most direct synthetic access to this compound series .

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